Lipoamido-PEG3-Azide

Catalog No.
S533256
CAS No.
890016-39-4
M.F
C16H30N4O4S2
M. Wt
406.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipoamido-PEG3-Azide

CAS Number

890016-39-4

Product Name

Lipoamido-PEG3-Azide

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide

Molecular Formula

C16H30N4O4S2

Molecular Weight

406.56

InChI

InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21)

InChI Key

QRVGYUXHOQKUHM-UHFFFAOYSA-N

SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Lipoamido-PEG3-azide

Description

The exact mass of the compound Lipoamido-PEG3-Azide is 406.1708 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Lipoic Acid Moiety

    This component allows the molecule to interact with cellular membranes due to its lipophilic nature. This characteristic enables the attachment of various biomolecules to the surface of cells or vesicles [].

  • Polyethylene Glycol (PEG) Spacer

    The PEG spacer acts as a hydrophilic chain, enhancing the water solubility of the conjugate and reducing its aggregation. This improves the stability and circulation time of the biomolecule in physiological environments [].

  • Azide Terminal Group

    The azide group participates in a click chemistry reaction, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific attachment of various alkyne-containing molecules to the linker, enabling the creation of complex bioconjugates.

  • Drug Delivery

    Lipoamido-PEG3-Azide can be used to conjugate therapeutic drugs with targeting moieties (e.g., antibodies) for targeted drug delivery. The lipoic acid moiety facilitates cellular uptake, while the PEG spacer improves drug circulation and reduces off-target effects [].

  • Biomolecule Labeling

    The linker can be employed to label biomolecules (e.g., proteins, peptides) with probes (e.g., fluorescent dyes) for cellular imaging, protein tracking, or activity studies. The azide group allows for selective and efficient conjugation, while the PEG spacer minimizes interference with the biomolecule's function [].

  • Biosensing

    Lipoamido-PEG3-Azide can be utilized to develop biosensors by attaching recognition elements (e.g., aptamers) to a transducer surface via the linker. The lipoic acid group facilitates the attachment to the sensor chip, and the PEG spacer prevents non-specific binding, improving sensor sensitivity [].

Lipoamido-PEG3-Azide is a synthetic compound characterized by its unique structure, which consists of a polyethylene glycol (PEG) linker, a lipoamide group, and a terminal azide group. Its molecular formula is C16H30N4O4S2C_{16}H_{30}N_{4}O_{4}S_{2}, and it has a molecular weight of approximately 406.57 g/mol . The presence of the azide group enables it to participate in copper-catalyzed Click Chemistry reactions, particularly with alkynes, to form triazole moieties, which are crucial in various bioconjugation applications .

Lipoamido-PEG3-Azide itself doesn't have a specific mechanism of action. Its primary function is to serve as a linker molecule. The lipoic acid moiety can interact with cell membranes, while the PEG spacer improves water solubility and biocompatibility []. The azide group facilitates conjugation with target molecules via click chemistry.

The specific mechanism of action depends on the molecule attached to the azide group. For instance, Lipoamido-PEG3-Azide could be used to attach drugs or targeting moieties to nanoparticles for drug delivery applications.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Azide groups can be mildly explosive under certain conditions. Follow proper handling procedures for azide-containing compounds [].
  • Dispose of the compound according to local regulations for hazardous waste.

Lipoamido-PEG3-Azide is primarily known for its ability to engage in Click Chemistry, specifically through the azide-alkyne cycloaddition reaction. This reaction can be catalyzed by copper(I) ions and leads to the formation of stable triazole linkages. The versatility of this reaction makes Lipoamido-PEG3-Azide valuable for creating complex biomolecules and drug delivery systems. Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) reagents, further expanding its utility in bioconjugation .

Lipoamido-PEG3-Azide can be synthesized through several methods, typically involving the reaction of a lipoamide derivative with a PEG-based azide precursor. Common synthesis routes include:

  • Direct Coupling: Reacting lipoamide with an azide-terminated PEG under controlled conditions.
  • Click Chemistry: Utilizing pre-synthesized azides and alkynes to form the desired compound through cycloaddition reactions.
  • Multi-step Synthesis: Employing various protective group strategies to selectively introduce functional groups at different stages of synthesis.

The reported yields for these methods can vary significantly, with some literature suggesting yields as high as 94% under optimized conditions .

Lipoamido-PEG3-Azide has several notable applications:

  • Drug Delivery Systems: Enhances solubility and bioavailability of therapeutic agents.
  • Bioconjugation: Facilitates the attachment of drugs or imaging agents to biomolecules via Click Chemistry.
  • Diagnostics: Used in the development of biosensors and imaging agents due to its ability to form stable conjugates.

These applications leverage its unique chemical properties, making it an essential tool in medicinal chemistry and biotechnology .

Interaction studies involving Lipoamido-PEG3-Azide primarily focus on its behavior in biological systems when conjugated with various biomolecules. Research indicates that the compound can improve the pharmacokinetic profiles of drugs by enhancing their solubility and stability. Moreover, studies on its interaction with cell membranes suggest that the lipoamide group may facilitate cellular uptake, although detailed mechanistic studies are still needed to fully understand these interactions .

Several compounds share structural characteristics with Lipoamido-PEG3-Azide, including:

Compound NameKey FeaturesUnique Aspects
Lipoamido-PEG4-AzideSimilar PEG linker but longer chainEnhanced solubility due to longer PEG chain
Methylamino-PEG3-AzideContains a methyl amino groupDifferent functionalization affecting reactivity
Biotin-PEG4-N3Biotinylated for affinity purificationStrong binding affinity for streptavidin

Lipoamido-PEG3-Azide stands out due to its specific combination of hydrophilicity from PEG and reactivity from the azide group, making it particularly suitable for applications requiring both solubility and functionalization capabilities .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

406.1708

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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